
N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenecarboxamide is a useful research compound. Its molecular formula is C16H16N2O3 and its molecular weight is 284.315. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
Research on N-(pyridin-2-ylmethyl)benzenecarboxamide derivatives, such as the study by Artheswari et al. (2019), explores the crystal structure and Hirshfeld surface analysis, revealing differences in molecular orientation related to the compound's crystalline form. This type of study is crucial for understanding the molecular interactions and stability of compounds, which can be applied to the design of materials with specific properties (Artheswari, Maheshwaran, & Gautham, 2019).
Supramolecular Chemistry
Lightfoot et al. (1999) describe the self-assembly of aryl rings into π-stack structures surrounded by a triple helical network of hydrogen bonds. Research in this area could be relevant for developing new materials or sensors based on the supramolecular packing motifs of similar compounds (Lightfoot, Mair, Pritchard, & Warren, 1999).
Anticancer Applications
Zhou et al. (2008) focused on the anticancer properties of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, showing selective inhibition of histone deacetylase (HDAC), which blocks cancer cell proliferation. This research highlights the therapeutic potential of structurally related compounds in oncology, especially for targeted cancer treatments (Zhou et al., 2008).
Synthesis and Light-Emitting Properties
Pyo et al. (1999) synthesized a compound with furyl side groups, exhibiting intense blue light emission. Such research indicates the potential of furyl-containing compounds like N-(2-furylmethyl)-4-(2-oxo-1-pyrrolidinyl)benzenecarboxamide in the development of optoelectronic devices or as components in luminescent materials (Pyo, Kim, Shin, Ree, Park, & Kang, 1999).
Novel Synthetic Routes and Mechanisms
Kelly, Kerrigan, and Walsh (2008) explored new approaches to synthesizing substituted furans and pyrroles, involving oxidative rearrangement processes. Research in this domain could offer insights into novel synthetic pathways or mechanisms applicable to structurally similar compounds (Kelly, Kerrigan, & Walsh, 2008).
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-4-(2-oxopyrrolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c19-15-4-1-9-18(15)13-7-5-12(6-8-13)16(20)17-11-14-3-2-10-21-14/h2-3,5-8,10H,1,4,9,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNPHQIYPHCUIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2736897.png)
![7-Fluoro-1-(4-methoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2736900.png)
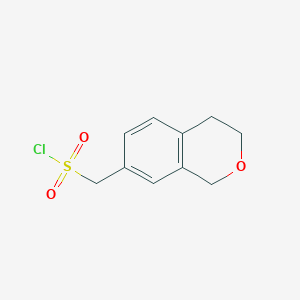
![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2736904.png)
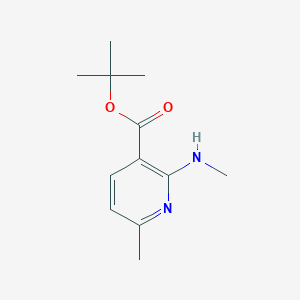
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzamide](/img/structure/B2736906.png)
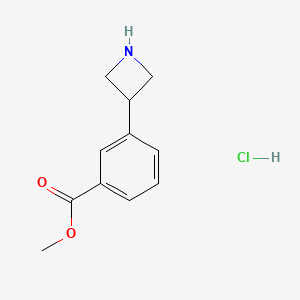
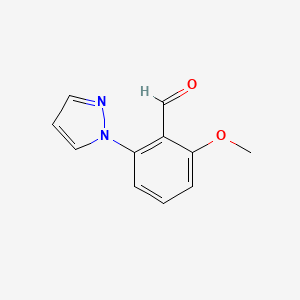
![2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-](/img/no-structure.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyloxy)acetamide](/img/structure/B2736912.png)
![Spiro[8-azabicyclo[3.2.1]octane-3,3'-diazirine];hydrochloride](/img/structure/B2736914.png)
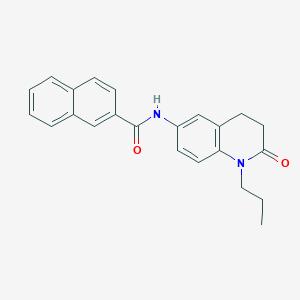
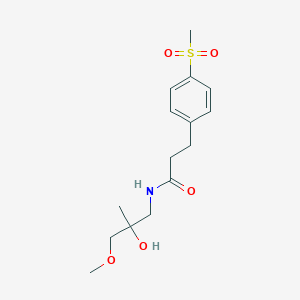
![N-(2,4-difluorophenyl)-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2736920.png)
